![molecular formula C23H26ClN3OS B4598900 3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B4598900.png)
3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
Descripción general
Descripción
3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a chlorobenzyl group, and a phenoxyethyl group
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development:
Antimicrobial Activity: The compound may exhibit activity against various pathogens.
Industry
Coatings: Used in the formulation of advanced coatings.
Adhesives: Can be a component in high-performance adhesives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the triazole intermediate with 2-chlorobenzyl chloride in the presence of a base.
Attachment of the Phenoxyethyl Group: This is done by reacting the intermediate with 1-[4-(propan-2-yl)phenoxy]ethyl bromide.
Final Functionalization: The prop-2-en-1-yl group is introduced through a suitable alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the triazole or chlorobenzyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Mecanismo De Acción
The mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the chlorobenzyl and phenoxyethyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-((3-chlorobenzyl)sulfanyl)-4-(4-methyl-phenyl)-4H-1,2,4-triazol-3-yl)pyridine
- 2-({4-amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
Uniqueness
Compared to similar compounds, 3-[(2-chlorobenzyl)sulfanyl]-5-{1-[4-(propan-2-yl)phenoxy]ethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-yl group, in particular, may enhance its ability to interact with certain biological targets.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-[1-(4-propan-2-ylphenoxy)ethyl]-4-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3OS/c1-5-14-27-22(17(4)28-20-12-10-18(11-13-20)16(2)3)25-26-23(27)29-15-19-8-6-7-9-21(19)24/h5-13,16-17H,1,14-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBVHBGKSMFTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C2=NN=C(N2CC=C)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(dimethylamino)benzylidene]-4-nitro-1H-indene-1,3(2H)-dione](/img/structure/B4598818.png)
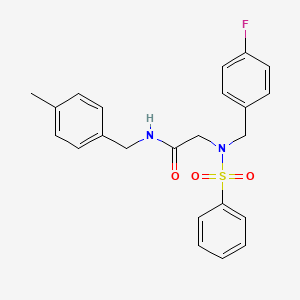
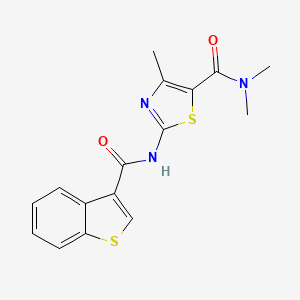
![2-(4-methoxyphenyl)-N-[4-(N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B4598846.png)
![methyl 2-[({[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4598848.png)
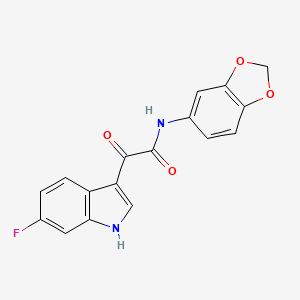
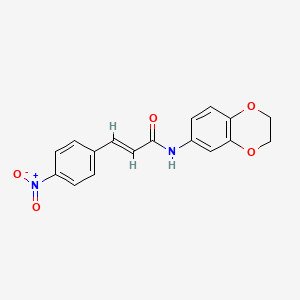
![2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B4598862.png)
![METHYL 3-NITRO-5-({4-[(PHENETHYLAMINO)SULFONYL]ANILINO}CARBONYL)BENZOATE](/img/structure/B4598863.png)
![3-benzyl-2-(butylthio)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B4598875.png)
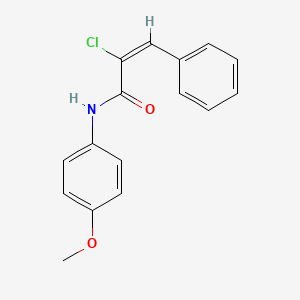
![N-CYCLOHEXYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B4598892.png)
![4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4598911.png)
![isopropyl 5-(aminocarbonyl)-2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4598916.png)
